Cas no 1801443-88-8 (2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline)

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline 化学的及び物理的性質
名前と識別子
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- 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline
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- インチ: 1S/C11H13FN2O/c1-11(2)6-15-10(14-11)9-7(12)4-3-5-8(9)13/h3-5H,6,13H2,1-2H3
- InChIKey: YYVQLSRKUSXDFG-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=CC(F)=C1C1=NC(C)(C)CO1
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM536955-1g |
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline |
1801443-88-8 | 95%+ | 1g |
$1192 | 2023-02-17 |
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroanilineに関する追加情報
Research Briefing on 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline (CAS: 1801443-88-8)
In recent years, the compound 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline (CAS: 1801443-88-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its oxazoline and fluoroaniline moieties, has emerged as a promising scaffold for drug discovery due to its unique physicochemical properties and potential biological activities. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, applications, and mechanistic insights.
The synthesis of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline typically involves multi-step organic reactions, including cyclization and fluorination processes. Recent studies have optimized these synthetic routes to improve yield and purity, with some reports achieving >90% efficiency under mild conditions. The compound's stability under physiological conditions has also been investigated, revealing notable resistance to hydrolysis, which is advantageous for its potential use as a pharmaceutical intermediate.
From a pharmacological perspective, preliminary studies suggest that this compound may serve as a key building block for kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer pathways. Its structural features allow for versatile modifications, enabling the development of derivatives with enhanced selectivity and potency. Recent in vitro assays have demonstrated that certain derivatives exhibit low micromolar IC50 values against specific cancer cell lines, though further optimization is required to improve pharmacokinetic properties.
Mechanistic studies utilizing computational modeling and X-ray crystallography have provided insights into the binding interactions of 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline derivatives with target proteins. These analyses highlight the critical role of the fluoroaniline group in forming hydrogen bonds with active site residues, while the oxazoline ring contributes to hydrophobic interactions. Such detailed structural information is invaluable for rational drug design efforts.
Current challenges in the development of this compound class include addressing potential metabolic instability and improving solubility profiles. Recent patent filings indicate active industry interest, with several pharmaceutical companies exploring its use in combination therapies. As research progresses, 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline continues to show promise as a versatile scaffold for the development of novel therapeutic agents, particularly in oncology and inflammatory diseases.
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